molecular formula C7H4ClNO3S B096786 Benzo[d]isoxazole-5-sulfonyl chloride CAS No. 16331-62-7

Benzo[d]isoxazole-5-sulfonyl chloride

Cat. No.: B096786
CAS No.: 16331-62-7
M. Wt: 217.63 g/mol
InChI Key: VOTYKHCJXKHHEQ-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isoxazole-5-sulfonyl chloride typically involves the reaction of benzo[d]isoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{Benzo[d]isoxazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

Benzo[d]isoxazole-5-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates for the treatment of cancer and inflammatory diseases.

    Organic Synthesis: The compound is used as a reagent for introducing the sulfonyl chloride group into other molecules, which can then be further modified to create a wide range of derivatives.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

    Benzo[d]isoxazole: The parent compound without the sulfonyl chloride group.

    Benzo[d]isoxazole-3-sulfonyl Chloride: A similar compound with the sulfonyl chloride group at a different position on the isoxazole ring.

    Isoxazole-5-sulfonyl Chloride: A related compound with a similar structure but lacking the benzene ring.

Uniqueness: Benzo[d]isoxazole-5-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the benzo[d]isoxazole ring, which can influence its reactivity and the types of derivatives that can be synthesized from it

Properties

IUPAC Name

1,2-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTYKHCJXKHHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569306
Record name 1,2-Benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16331-62-7
Record name 1,2-Benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazole-5-sulfonyl chloride
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